Cas no 946700-69-2 (N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide)

N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 1-Piperazineacetamide, N-(2-methylphenyl)-
- N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide
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- インチ: 1S/C13H19N3O/c1-11-4-2-3-5-12(11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17)
- InChIKey: IFZPJHRUHQOPRV-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC=CC=C2C)=O)CCNCC1
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2102-0.5g |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-2102-1g |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2102-2.5g |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | N296801-500mg |
n-(2-Methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F1908-2102-10g |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | N296801-1g |
n-(2-Methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 1g |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F1908-2102-0.25g |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | N296801-100mg |
n-(2-Methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F1908-2102-5g |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide |
946700-69-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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10. Back matter
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamideに関する追加情報
Introduction to N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide (CAS No. 946700-69-2)
N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide, identified by its CAS number 946700-69-2, is a significant compound in the realm of pharmaceutical research and development. This molecule, featuring a combination of a 2-methylphenyl group and a piperazin-1-yl moiety, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The structural attributes of this compound make it a valuable candidate for further exploration in medicinal chemistry, particularly in the design of novel therapeutic agents.
The piperazin-1-yl group is a well-known pharmacophore in drug discovery, renowned for its ability to enhance binding affinity and selectivity in various biological targets. This feature has been leveraged in the development of drugs targeting neurological disorders, such as antipsychotics and antidepressants. When coupled with the 2-methylphenyl group, the resulting structure may exhibit unique pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for further medicinal chemistry investigations.
In recent years, there has been a surge in research focused on developing innovative treatments for neurological and psychiatric disorders. The compound N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide has emerged as a promising candidate in this context. Its molecular structure suggests potential interactions with neurotransmitter receptors, which are critical for modulating brain function. Preliminary studies have indicated that derivatives of this compound may exhibit significant therapeutic effects, particularly in conditions where modulation of neurotransmitter activity is beneficial.
The synthesis of N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide involves intricate organic transformations that highlight the compound's complexity. The introduction of the piperazin-1-yl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also contribute to the scalability of the synthesis, making it feasible for large-scale pharmaceutical applications.
The pharmacological profile of N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide is under active investigation. In vitro studies have demonstrated its potential to interact with various biological targets, including serotonin receptors and dopamine pathways. These interactions are crucial for understanding its mechanism of action and for identifying potential therapeutic applications. The compound's ability to modulate these pathways suggests its utility in treating conditions such as depression, anxiety, and other central nervous system disorders.
The development of novel drugs often involves a multidisciplinary approach, integrating insights from chemistry, biology, and pharmacology. N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide exemplifies this collaborative effort, as it represents a convergence of structural chemistry and pharmacological research. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the compound's potential efficacy and safety profiles. This approach accelerates the drug discovery process and increases the likelihood of identifying lead compounds that can be further developed into viable therapeutics.
The regulatory landscape for pharmaceutical compounds is stringent, requiring rigorous testing to ensure safety and efficacy before clinical use. N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide, as a promising candidate for drug development, must undergo extensive preclinical studies before progressing to human trials. These studies evaluate its toxicity profile, pharmacokinetics, and interaction with other drugs. The outcomes of these studies are critical for determining whether the compound can advance to clinical trials and ultimately reach patients in need.
The future prospects for N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide strong>) are exciting and multifaceted. As research continues to uncover new applications for this compound, it may play a pivotal role in addressing unmet medical needs. Additionally, advancements in synthetic chemistry and drug delivery systems may further enhance its therapeutic potential. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in translating laboratory findings into clinical reality.
In conclusion, N-(< strong >2-methylphenyl strong >)-< strong >2-( piperazin - 1 - yl ) acetamide ( CAS No . 946700 - 69 - 2 ) strong > is a compound with significant promise in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery. As ongoing studies continue to elucidate its pharmacological properties and potential therapeutic applications, this compound is poised to make meaningful contributions to the field of medicinal chemistry. p >
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